molecular formula C8H5FS B1321478 7-Fluorobenzo[b]thiophene CAS No. 346592-74-3

7-Fluorobenzo[b]thiophene

Cat. No. B1321478
M. Wt: 152.19 g/mol
InChI Key: SIJVBIZDVKSGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorobenzo[b]thiophene is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom at the 7th position of the benzo[b]thiophene structure can significantly alter the electronic and steric properties of the molecule, potentially affecting its reactivity and utility in various applications, such as in the development of conducting polymers and fluorophores .

Synthesis Analysis

The synthesis of substituted benzo[c]thiophenes, which are structurally related to 7-fluorobenzo[b]thiophene, has been reported using a classical five-step route starting from the corresponding substituted phthalic acid or anhydride . Although the specific synthesis of 7-fluorobenzo[b]thiophene is not detailed in the provided papers, similar synthetic strategies could be employed, such as electrophilic aromatic substitution to introduce the fluorine atom onto the benzo[b]thiophene core. Additionally, the synthesis of fluorinated oligomers and derivatives of benzo[c]thiophene has been achieved through methods like the Sonogashira cross-coupling reaction, which could be adapted for the synthesis of 7-fluorobenzo[b]thiophene .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using techniques such as NMR spectroscopy. For instance, the structure analysis of poly(tetrafluorobenzo[c]thiophene) and its oligomers was performed using 1D and 2D NMR techniques, providing characteristic spectroscopic data for the aromatic structure . These methods could be applied to 7-fluorobenzo[b]thiophene to determine its structural characteristics and confirm the position of the fluorine atom.

Chemical Reactions Analysis

The reactivity of benzo[b]thiophene derivatives can be influenced by the presence of substituents on the thiophene rings. For example, the development of 4,4'-bibenzo[c]thiophene fluorophores with various substituents demonstrated how these modifications can affect the photoabsorption and fluorescence properties of the molecules . Similarly, the introduction of a fluorine atom in 7-fluorobenzo[b]thiophene could impact its reactivity in chemical reactions, potentially making it a useful component in the synthesis of novel materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are tunable through substitution. For instance, the introduction of electron-withdrawing groups such as fluorine can shift the redox potentials and alter the electrochemical bandgap of the resulting polymers . The thermal stability of these compounds can also be assessed through thermogravimetric analysis, as demonstrated for non-symmetrical benzothiadiazole derivatives . The physical properties, such as solubility and melting point, would also be important to characterize for 7-fluorobenzo[b]thiophene, although specific data is not provided in the papers.

Scientific Research Applications

Synthesis and Pharmacological Potential

7-Fluorobenzo[b]thiophene derivatives have been explored for their potential in pharmacology. A study by Chapman, Clarke, and Sawhney (1968) demonstrated the synthesis of various halogenobenzo[b]thiophen derivatives, including 7-fluoro variants, highlighting their relevance in pharmaceutical research (Chapman, Clarke, & Sawhney, 1968). Additionally, research by Queiroz et al. (2007) synthesized new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, assessing their antioxidant properties and establishing structure-activity relationships (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Application in Organic Chemistry

The work of Bridges et al. (1993) involved the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, potent inhibitors of urokinase-type plasminogen activator, highlighting the compound's utility in developing selective inhibitors (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993). Li et al. (2019) developed an asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, indicating the role of similar compounds in creating chiral centers in organic synthesis (Li, Lin, & Du, 2019).

Safety And Hazards

The safety information for 7-Fluorobenzo[b]thiophene includes a warning signal word and hazard statements H302 . Precautionary statements include P280, P305, P338, P351 .

Future Directions

While the specific future directions for 7-Fluorobenzo[b]thiophene are not mentioned in the retrieved papers, thiophene-based compounds in general are being explored for their potential in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

7-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJVBIZDVKSGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619075
Record name 7-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorobenzo[b]thiophene

CAS RN

346592-74-3
Record name 7-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluorobenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
7-Fluorobenzo[b]thiophene
Reactant of Route 3
7-Fluorobenzo[b]thiophene
Reactant of Route 4
7-Fluorobenzo[b]thiophene
Reactant of Route 5
7-Fluorobenzo[b]thiophene
Reactant of Route 6
7-Fluorobenzo[b]thiophene

Citations

For This Compound
2
Citations
N Matsunaga, T Kaku, F Itoh, T Tanaka, T Hara… - Bioorganic & medicinal …, 2004 - Elsevier
Novel nonsteroidal C 17,20 -lyase inhibitors were synthesized using de novo design based on its substrate, 17α-hydroxypregnenolone, and several compounds exhibited potent C 17,…
Number of citations: 72 www.sciencedirect.com
R Leini, K Kopra, T Pantsar - 2023 - chemrxiv.org
Almost 80 co-crystal structures of KRAS switch-II pocket (SII-P) targeting inhibitors are currently available in the RCSB Protein Data Bank. These publicly available structures are …
Number of citations: 0 chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.